molecular formula C20H14S2 B1208976 Benzo(1,2-b:4,5-b')bis(1)benzothiophene, 6,12-dimethyl- CAS No. 37750-86-0

Benzo(1,2-b:4,5-b')bis(1)benzothiophene, 6,12-dimethyl-

Cat. No. B1208976
CAS RN: 37750-86-0
M. Wt: 318.5 g/mol
InChI Key: SMSBYNWSDGBVOO-UHFFFAOYSA-N
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Description

6,12-dimethyldibenzo[d,d']benzo[1,2-b:4,5-b']bisthiophene is an organic heteropentacyclic compound that is p-xylene in which the 2-3 and 5-6 bonds of the benzene ring have each been fused with the b edge of a benzothiophene moiety. It has a role as a mutagen. It is an organic heteropentacyclic compound and an organosulfur heterocyclic compound.

Scientific Research Applications

Organic Optoelectronics

Benzo[1,2-c;4,5-c′]bis[1,2,5]thiadiazole (BBT)-based materials, which share structural similarities with Benzo(1,2-b:4,5-b')bis(1)benzothiophene, 6,12-dimethyl-, have shown significant promise in the field of organic optoelectronics. These materials exhibit an open-shell biradical nature and have been explored for various applications due to their unique electronic and optical properties. Future research directions are focused on enhancing the performance and understanding the underlying mechanisms of these materials in optoelectronic devices (Tam & Wu, 2015).

Synthetic Chemistry

The synthesis and application of related compounds like 5,5′-Methylene-bis(benzotriazole) have been explored due to their utility as intermediates in producing metal passivators and light-sensitive materials. These compounds highlight the importance of developing practical and environmentally benign synthetic methods that could potentially apply to Benzo(1,2-b:4,5-b')bis(1)benzothiophene derivatives, emphasizing green chemistry principles (Gu, Yu, Zhang, & Xu, 2009).

Detoxification and Environmental Applications

The detoxification capabilities of certain bacteria and lactic acid bacteria against carcinogenic compounds like benzo[a]pyrene (B[a]p) suggest a potential environmental application for structurally similar compounds like Benzo(1,2-b:4,5-b')bis(1)benzothiophene. These studies indicate the effectiveness of microbial systems in removing toxic substances from the environment, which could be explored for compounds with similar structures (Shoukat, 2020).

Flame Retardants and Environmental Impact

Research into novel brominated flame retardants, including those with aromatic structures, highlights the need for understanding their occurrence, environmental fate, and potential risks. This research underscores the importance of monitoring and developing safer alternatives for flame retardants with complex aromatic structures, which could include derivatives of Benzo(1,2-b:4,5-b')bis(1)benzothiophene (Zuiderveen, Slootweg, & de Boer, 2020).

properties

CAS RN

37750-86-0

Product Name

Benzo(1,2-b:4,5-b')bis(1)benzothiophene, 6,12-dimethyl-

Molecular Formula

C20H14S2

Molecular Weight

318.5 g/mol

IUPAC Name

2,12-dimethyl-10,20-dithiapentacyclo[11.7.0.03,11.04,9.014,19]icosa-1(13),2,4,6,8,11,14,16,18-nonaene

InChI

InChI=1S/C20H14S2/c1-11-17-13-7-3-5-9-15(13)22-20(17)12(2)18-14-8-4-6-10-16(14)21-19(11)18/h3-10H,1-2H3

InChI Key

SMSBYNWSDGBVOO-UHFFFAOYSA-N

SMILES

CC1=C2C3=CC=CC=C3SC2=C(C4=C1SC5=CC=CC=C54)C

Canonical SMILES

CC1=C2C3=CC=CC=C3SC2=C(C4=C1SC5=CC=CC=C54)C

Other CAS RN

37750-86-0

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzo(1,2-b:4,5-b')bis(1)benzothiophene, 6,12-dimethyl-
Reactant of Route 2
Benzo(1,2-b:4,5-b')bis(1)benzothiophene, 6,12-dimethyl-
Reactant of Route 3
Benzo(1,2-b:4,5-b')bis(1)benzothiophene, 6,12-dimethyl-
Reactant of Route 4
Benzo(1,2-b:4,5-b')bis(1)benzothiophene, 6,12-dimethyl-
Reactant of Route 5
Benzo(1,2-b:4,5-b')bis(1)benzothiophene, 6,12-dimethyl-
Reactant of Route 6
Benzo(1,2-b:4,5-b')bis(1)benzothiophene, 6,12-dimethyl-

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